7-Bromo-2-methylquinolin-3-ol
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Overview
Description
7-Bromo-2-methylquinolin-3-ol is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of applications in various fields such as medicine, chemistry, and industry. The presence of a bromine atom and a hydroxyl group in the quinoline structure imparts unique chemical properties to this compound, making it a compound of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methylquinolin-3-ol typically involves the bromination of 2-methylquinolin-3-ol. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the quinoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-methylquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to form 2-methylquinolin-3-ol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: 2-Methylquinolin-3-ol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-2-methylquinolin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Industry: Used in the development of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-2-methylquinolin-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
2-Methylquinolin-3-ol: Lacks the bromine atom, resulting in different chemical reactivity.
7-Chloro-2-methylquinolin-3-ol: Similar structure but with a chlorine atom instead of bromine, leading to different electronic effects and reactivity.
7-Bromoquinolin-3-ol: Lacks the methyl group, affecting its chemical properties and applications.
Uniqueness: 7-Bromo-2-methylquinolin-3-ol is unique due to the presence of both a bromine atom and a methyl group, which influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound in various fields of research.
Properties
Molecular Formula |
C10H8BrNO |
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Molecular Weight |
238.08 g/mol |
IUPAC Name |
7-bromo-2-methylquinolin-3-ol |
InChI |
InChI=1S/C10H8BrNO/c1-6-10(13)4-7-2-3-8(11)5-9(7)12-6/h2-5,13H,1H3 |
InChI Key |
TXJQUFHGWTWNEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=CC(=CC2=N1)Br)O |
Origin of Product |
United States |
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